molecular formula C9H13NO B12544181 2-Acetylhept-3-enenitrile CAS No. 143056-81-9

2-Acetylhept-3-enenitrile

Cat. No.: B12544181
CAS No.: 143056-81-9
M. Wt: 151.21 g/mol
InChI Key: RKXWDSNWGVMBGH-UHFFFAOYSA-N
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Description

2-Acetylhept-3-enenitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an acetyl group, a heptene chain, and a nitrile group

Properties

CAS No.

143056-81-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-acetylhept-3-enenitrile

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9(7-10)8(2)11/h5-6,9H,3-4H2,1-2H3

InChI Key

RKXWDSNWGVMBGH-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C#N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylhept-3-enenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylhept-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with a metal catalyst are commonly used.

    Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are typical reagents for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reactants used.

Scientific Research Applications

2-Acetylhept-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylhept-3-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo various transformations. The exact pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Acetonitrile (CH3CN): A simpler nitrile with a single carbon chain.

    Butyronitrile (C4H7N): A nitrile with a four-carbon chain.

    Acrylonitrile (C3H3N): Contains a vinyl group and is used in the production of plastics.

Uniqueness: 2-Acetylhept-3-enenitrile is unique due to its longer carbon chain and the presence of both an acetyl and a nitrile group, which confer distinct chemical properties and reactivity compared to simpler nitriles .

Biological Activity

2-Acetylhept-3-enenitrile is a nitrile compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉N
  • Molecular Weight : 135.16 g/mol

The compound features a nitrile functional group, which is known to impart various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing nitrile groups can exhibit significant antimicrobial properties. A study focusing on nitriles, including this compound, demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa70 µg/mL

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study assessed the cytotoxicity of several nitriles, including this compound, against human cancer cells.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis
MCF-7 (breast)15Cell cycle arrest
A549 (lung)20Inhibition of proliferation

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

The biological activity of this compound can be attributed to its interaction with cellular targets. It is believed to interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration and biosynthesis. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which may contribute to its biological effects.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Natural Products evaluated the antimicrobial efficacy of several nitriles, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of nitriles demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The study highlighted its potential role as an adjunct therapy in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells .

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